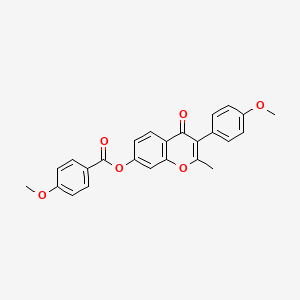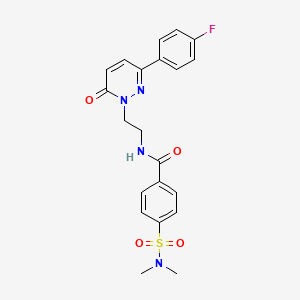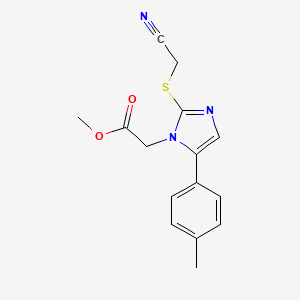
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It is explored for its use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol typically involves the following steps:
Formation of 3,6-dichlorocarbazole: This can be achieved by chlorination of carbazole using reagents such as thionyl chloride or phosphorus pentachloride.
N-alkylation: The 3,6-dichlorocarbazole is then subjected to N-alkylation with an appropriate alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then reacted with aniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example:
Anticancer Activity: The compound may inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: It may disrupt the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Lacks the chloro substituents, which may affect its biological activity and chemical reactivity.
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Contains bromo substituents instead of chloro, which may result in different reactivity and applications.
1-(3,6-dimethyl-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Contains methyl substituents, which may influence its solubility and interaction with biological targets.
Uniqueness
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol is unique due to the presence of chloro substituents at the 3 and 6 positions of the carbazole ring
Eigenschaften
IUPAC Name |
1-anilino-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYNDQCQZYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)


![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)
![3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928982.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)



